Ethylenebisdithiocarbamic acid

Beschreibung

Introduction to Ethylenebisdithiocarbamic Acid and Its Derivatives

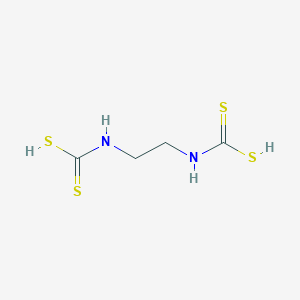

This compound (C₄H₈N₂S₄) serves as the parent compound for several commercially important fungicides including mancozeb, maneb, and zineb. These compounds are broadly applied in agriculture as insecticides, herbicides, and fungicides to protect fruits and vegetables from fungal diseases. EBDCs are generally unstable in the presence of moisture, oxygen, or biological systems, decomposing rapidly in water. This instability contributes to their environmental behavior and the formation of various degradation products that may have toxicological significance.

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

This compound derivatives undergo multiple abiotic transformation processes in the environment. Hydrolysis represents the primary abiotic degradation pathway, with rates strongly influenced by environmental conditions.

Hydrolytic Degradation

EBDCs hydrolyze rapidly across various pH ranges. Studies with mancozeb, a prominent EBDC derivative, have demonstrated hydrolysis half-lives of 1-1.5 days at 25°C under sterile and dark conditions. The hydrolysis pathway leads to several degradation products including ethylene bisisothiocyanate sulfide (EBIS), ethylenethiourea (ETU), and ethyleneurea (EU). At higher pH levels (pH 9), an additional degradate, hydantoin, has been identified.

Photolytic Degradation

Photolytic processes contribute significantly to EBDC transformation in aquatic environments. Recent research has explored photocatalytic degradation approaches using cerium oxide nanoparticles under natural solar irradiation. A study demonstrated that nanoceria-mediated photocatalysis could achieve approximately 62% degradation of mancozeb (50 ppm concentration) within 2 hours under optimal conditions with a high UV index of 8-10. The photocatalytic efficiency was found to be dependent on:

- Initial pesticide concentration

- Quantity of photocatalyst

- Exposure time

- UV intensity

Table 1: Photocatalytic degradation efficiency of mancozeb with cerium oxide nanoparticles

| Experimental Setup | Photocatalyst Amount (mg) | Initial Concentration (ppm) | Degradation at 0.5 hr (%) | Degradation at 2.0 hr (%) |

|---|---|---|---|---|

| MCE-3 | 50 | 50 | <30 | <40 |

| MCE-4 | 10 | 50 | 46.5 | 62.2 |

| MCE-5 | 50 | 10 | ~35 | ~45 |

| MCE-6 | 10 | 10 | ~40 | ~55 |

Interestingly, lower amounts of photocatalyst (10 mg versus 50 mg) demonstrated greater degradation efficiency, which was attributed to enhanced light penetration through the solution. Temperature and UV index played crucial roles in the degradation process, with higher temperatures (29-32°C) and UV indices (8-10) significantly accelerating degradation rates compared to moderate conditions.

Oxidative Transformation

Oxidative processes represent another significant abiotic pathway for EBDC degradation. EBDCs are susceptible to oxidation based on pH values and oxygen concentration. This oxidative degradation contributes to the formation of metabolites such as ethylenethiourea (ETU), propylene thiourea (PTU), thiourea (TU), methyl isothiocyanate (MITC), and carbon disulfide (CS₂).

Biotic Transformation via Microbial Consortia in Soil Ecosystems

Microbial degradation plays a crucial role in the environmental fate of EBDCs. Soil microorganisms utilize these compounds as carbon and nitrogen sources, contributing to their biodegradation.

Microbial Degradation Mechanisms

Several microbial species are involved in EBDC degradation. The transformation of thiram (an EBDC) in soil and water occurs through hydrolysis, photolysis, and oxidation, producing numerous breakdown products. Studies comparing abiotic and biotic degradation of ethylenethiourea (ETU, a major metabolite of EBDCs) found that decomposition under abiotic conditions was less than 5% of the degradation under biotic conditions, highlighting the importance of microbial activity.

Effects of EBDCs on Soil Microbial Communities

The application of EBDCs significantly affects soil microbial populations, which in turn influences their degradation rates. Research on mancozeb impacts on soil microflora revealed:

- Bacterial populations initially increase with low concentrations (up to 250 ppm) but decrease significantly at higher concentrations (1000-2000 ppm)

- Fungal populations decrease with mancozeb concentrations above 100 ppm

- Actinomycetes populations decrease at all tested concentrations, with severe effects at 1000-2000 ppm

A study examining EBDC effects on microbial growth in biobeds found that EBDC application reduced microbial colonies by 72%, with bacterial cells decreasing by 69% and fungi by 89% on the surface. The population stabilized after 42 days, with bacteria showing complete recovery by day 84, while fungi recovered slightly less.

Table 2: Effects of EBDC on microbial populations in biobed systems

| Microbial Group | Initial Reduction (%) | Population Stabilization (days) | Recovery at Day 84 (%) |

|---|---|---|---|

| Total colonies | 72 | 42 | ~95 |

| Bacterial cells | 69 | 42 | 100 |

| Fungal cells | 89 | 42 | ~90 |

Biobed Systems for EBDC Degradation

Biobeds represent an effective approach for treating EBDC-contaminated wastewater. Research evaluating different agricultural residues (sugarcane top, banana stem, and eucalyptus chip) as substrates for EBDC degradation demonstrated that mixtures with high carbon-to-nitrogen ratios (20-25) showed the best results in reducing ETU concentrations and toxicity. This effectiveness appears related to high lignolytic activity, suggesting the importance of lignin-degrading microorganisms in EBDC transformation.

Role of pH and Redox Conditions in Metabolite Formation

The degradation pathways and metabolite formation of EBDCs are strongly influenced by environmental conditions, particularly pH and redox potential.

pH Effects on Degradation and Metabolite Formation

EBDCs exhibit pH-dependent stability and transformation patterns. Alkyl dithiocarbamates (MDTCs and DMDTCs) are relatively stable in alkaline media, while EBDCs are generally unstable across pH ranges, with increased susceptibility to both acid-catalyzed hydrolysis and oxidation.

A comprehensive study on mancozeb degradation revealed that hydrolysis rates and ethylenethiourea (ETU) formation are significantly influenced by pH. Optimal conditions to minimize ETU formation were found to be low pH (2), low temperature (25°C), and darkness, under which approximately 10% of mancozeb remained in solution after 72 hours with only 5.4% conversion to ETU. In contrast, under typical environmental conditions (pH 8, 25°C, light), ETU conversion rates increased to approximately 17.5%.

Table 3: Effect of pH on mancozeb hydrolysis and ETU formation after 72 hours

| pH | Temperature (°C) | Light Conditions | Mancozeb Remaining (%) | ETU Conversion (%) |

|---|---|---|---|---|

| 2 | 25 | Darkness | ~10 | 5.4 |

| 8 | 25 | Light | <5 | 17.5 |

The cation exchange capacity (CEC) of soils and substrates also influences EBDC degradation. Substrates with high CEC (8.6-32.1 cmolc kg⁻¹) favor the adsorption, retention, and hydrolysis of cationic and polar compounds, affecting the fate of pesticides including EBDCs.

Redox Conditions and Temperature Effects

Redox conditions significantly impact EBDC degradation rates and pathways. Studies on ETU degradation demonstrated that microbial degradation is highly temperature-dependent, with aerobic Q₁₀ values between 2.9 and 4.2 and anaerobic Q₁₀ values between 2.1 and 2.5. Complete degradation of ETU was observed in the presence of microbial nitrate reduction with pyrite, indicating the importance of reducing conditions in deeper aquifer environments.

The application of nitrate and manure to experimental batches resulted in a minor increase in ETU degradation rates, further illustrating the influence of nutrient availability and redox conditions on transformation processes.

Comparative Analysis of Degradation Kinetics Across EBDC Subclasses

Different EBDC derivatives exhibit varying degradation kinetics and transformation pathways, influenced by their specific chemical structures and environmental conditions.

Hydrolysis Kinetics

Mancozeb hydrolysis follows a first-order reaction model, with hydrolysis rates controlled by the interaction between pH and temperature. In aquatic systems, mancozeb undergoes rapid transformation to ETU - within 6 hours, mancozeb concentrations decrease from approximately 80% to 40% of the applied radioactivity, with further reduction to 10% after 24 hours in aerobic aquatic systems.

The half-life of dithiocarbamates at 25°C varies considerably, ranging from 2 hours to 10 days depending on factors including pH, type of cation, climatic conditions, and environmental matrix.

Table 4: Comparative stability of dithiocarbamate subclasses under different conditions

| Dithiocarbamate Type | Stability in Alkaline Media | Primary Degradation Route | Half-life Range at 25°C |

|---|---|---|---|

| Alkyl (MDTCs, DMDTCs) | Stable | Acid-catalyzed hydrolysis | 2 hours - 10 days |

| EBDCs | Unstable | Hydrolysis and oxidation | 1 - 1.5 days |

Carbodiimide Comparison

For comparison, studies on water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) demonstrated half-lives of 37, 20, and 3.9 hours at pH 7.0, 6.0, and 5.0 respectively (at 25°C in 50 mM 2-(N-morpholino)ethanesulfonic acid). This illustrates the general trend of increased hydrolysis rates at lower pH values, similar to the pattern observed with EBDCs.

Eigenschaften

IUPAC Name |

2-(dithiocarboxyamino)ethylcarbamodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S4/c7-3(8)5-1-2-6-4(9)10/h1-2H2,(H2,5,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYFNIZYMPNGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)S)NC(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10039-34-6 (di-potassium salt), 142-59-6 (di-hydrochloride salt), 3566-10-7 (unspecified hydrochloride salt) | |

| Record name | Ethylenebisdithiocarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5043972 | |

| Record name | Ethylenebis[dithiocarbamic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zineb appears as an off-white powder. Used as a fungicide., Light colored solid; [ICSC], Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents; [AIHA], Very unstable solid; [CAMEO], YELLOW POWDER., GREYISH-YELLOW POWDER., An off-white, or pale yellow powder. | |

| Record name | ZINEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mancozeb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethylenebisdithiocarbamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MANCOZEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

decomposes | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

138 °C (280 °F), 137.8 °C (tag open cup), 90 °C, 138 °C o.c., 194 °F | |

| Record name | Mancozeb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MANCOZEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Soluble in carbon disulfide, pyridine, Soluble in chloroform, Soluble in benzene, Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered., In water, about 10 mg/L at 25 °C, In water, 6.2 ppm, pH 7.5, 25 °C, Insoluble in water, Insoluble in most organic solvents; dissolves in solutions of powerful chelating agents but cannot be recovered from them, Solubility in water: none | |

| Record name | ZINEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mancozeb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MANCOZEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Approx 1.74 at 20 °C, 1.99 g/mL at 20 °C, Relative density (water = 1): 1.92 | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mancozeb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MANCOZEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000008 [mmHg], 0.0000149 [mmHg], VP: 1.0X10-7 mm Hg at 25 °C, <7.50X10-8 mm Hg at 20 °C, 7.50X10-8 mm Hg at 20 °C, 9.8X10-8 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, <7.4x10-8 mmHg | |

| Record name | Zineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethylenebisdithiocarbamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylenebisdithiocarbamic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mancozeb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MANCOZEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea., After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed., Ethylenethiourea contents of ethylenebisdithiocarbamate formulations (carcinogenic and teratogenic fungicides) were determined by reversed phase chromatography. The method was simple, rapid (25 min) and allowed control of analysis time to minimize ethylenethiourea formation from intermediary degradation products in soln. Analyzed products contained less than 0.2% ethylenethiourea except for greater than 3 yr old formulations. /Ethylenebisdithiocarbamate formulations/ | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylenebisdithiocarbamic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder or crystals from chloroform + alcohol, Light-tan solid, WHITE POWDER OR CRYSTALS, Pale yellow powder, Unstable liquid, Greyish-yellow free-flowing powder, Yellowish powder | |

CAS No. |

12122-67-7, 111-54-6, 8018-01-7 | |

| Record name | ZINEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenebis[dithiocarbamic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenebisdithiocarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenebis[dithiocarbamic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zineb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Manganese, [N-[2-[(dithiocarboxy)amino]ethyl]carbamodithioato(2-)-κS,κS']-, mixt. with [N-[2-[(dithiocarboxy)amino]ethyl]carbamodithioato(2-)-κS,κS']zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEBISDITHIOCARBAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO46B19O1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylenebisdithiocarbamic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mancozeb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MANCOZEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

157 °C (decomposes), 172 °C (decomposes), 314.6 °F | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mancozeb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vorbereitungsmethoden

Formation of an Intermediate Complex

In the first stage, CS₂ is gradually added to an aqueous solution of EDA at temperatures maintained below 50°C. The exothermic reaction requires precise temperature control to prevent decomposition or side reactions. A molar ratio of 2:1 (CS₂:EDA) ensures complete dithiocarbamation of both amine groups in EDA. The intermediate product is a suspension whose composition varies with reaction kinetics and temperature.

Alkali Hydroxide Addition

The second stage involves introducing an alkali hydroxide, such as sodium hydroxide (NaOH), to the intermediate suspension. This step neutralizes the acidic byproducts and stabilizes the dithiocarbamate groups. A molar ratio of 2:1 (NaOH:EDA) yields disodium ethylenebisdithiocarbamate (Na₂EBDC) as an aqueous solution (15–35% concentration). Alternative hydroxides, including calcium or magnesium, produce corresponding metal salts, which are less soluble and often isolated as precipitates.

Role of Alkali Hydroxides in Stabilizing Dithiocarbamate Salts

The choice of alkali hydroxide significantly impacts the physical and chemical properties of the final product.

Sodium Hydroxide: Aqueous Solubility

Using NaOH results in water-soluble Na₂EBDC, ideal for formulations requiring liquid suspensions. For example, a reaction starting with 17.9 parts EDA and 45.3 parts CS₂ in aqueous ethanol, followed by NaOH addition, yields a 31% ethanol-water solution of Na₂EBDC.

Calcium Hydroxide: Precipitated Salts

Calcium hydroxide (Ca(OH)₂) generates calcium ethylenebisdithiocarbamate (CaEBDC), which precipitates as a solid. This form is advantageous for dry formulations. A protocol using 22.1 parts EDA and 45.3 parts CS₂, followed by Ca(OH)₂ slurry addition, produces CaEBDC with 25% yield in aqueous suspension.

Solvent Systems and Temperature Control

Aqueous vs. Ethanol-Water Mixtures

Aqueous systems dominate industrial processes due to cost-effectiveness and higher product concentrations. Ethanol-water mixtures (e.g., 95% ethanol) reduce side reactions but require post-processing to recover solvents. For instance, a 683-part ethanol system yielded 242 parts of CaEBDC solution after crystallization.

Temperature Optimization

Maintaining temperatures between 40–50°C throughout the reaction prevents thermal degradation of CS₂ and EDA. Exceeding 50°C risks forming ethylene thiourea (ETU), a toxic byproduct.

Industrial-Scale Production Considerations

Gradual Reagent Addition

Industrial reactors employ automated dosing systems to add CS₂ and hydroxides incrementally over 1–2 hours. This minimizes localized overheating and ensures uniform mixing.

Agitation and Mixing Efficiency

High-shear agitators are critical for dispersing CS₂ (a non-polar liquid) in aqueous EDA solutions. Poor mixing leads to incomplete reactions and lower yields.

Analysis of Reaction Parameters and Yield Optimization

Molar Ratios and Stoichiometry

Deviations from the 2:1 CS₂:EDA ratio result in mono-dithiocarbamate intermediates or excess unreacted CS₂. Similarly, insufficient hydroxide leads to acidic byproducts that degrade EBDCA.

Reaction Time and Scaling

Laboratory-scale reactions (e.g., 1–2 kg batches) complete within 3–4 hours, while industrial batches (1–10 tons) may require 8–12 hours due to slower heat dissipation.

Data Tables: Synthesis Conditions and Yields

Table 1: Comparative Synthesis Conditions for EBDC Salts

| Parameter | Na₂EBDC (Aqueous) | CaEBDC (Ethanol-Water) |

|---|---|---|

| EDA (parts) | 17.9 | 22.1 |

| CS₂ (parts) | 45.3 | 45.3 |

| Solvent | Water | 95% Ethanol |

| Hydroxide | NaOH (23 parts) | Ca(OH)₂ (50 parts) |

| Temperature Range (°C) | 41–48 | 42–48 |

| Final Concentration (%) | 31 | 25 |

| Yield (parts) | 242 | 322 |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicides

EBDC is widely used as a fungicide in agriculture, particularly in the form of metal salts such as maneb and zineb. These compounds are effective against a variety of fungal pathogens affecting crops.

- Mechanism of Action : EBDC and its derivatives inhibit fungal growth by disrupting cellular processes, particularly through the formation of reactive oxygen species and interference with mitochondrial function .

- Stability and Efficacy : The improved formulations of EBDC-based fungicides exhibit exceptional stability and lower levels of harmful by-products, making them suitable for agricultural use .

Table 1: Common EBDC-based Fungicides

| Fungicide Name | Active Ingredient | Application | Target Fungi |

|---|---|---|---|

| Maneb | Manganese EBDC | Crop protection | Various fungal diseases in vegetables and fruits |

| Zineb | Zinc EBDC | Crop protection | Downy mildew, leaf blight |

| Nabam | Disodium salt of EBDC | Soil treatment | Root rot pathogens |

Medical Applications

EBDC has shown potential in various medical applications due to its ability to form stable complexes with transition metals, which can enhance drug efficacy.

Enzyme Inhibition

Research indicates that EBDC compounds can act as enzyme inhibitors, potentially useful in treating diseases like HIV. Their mechanism involves targeting specific enzymes crucial for viral replication .

Medical Imaging

Dithiocarbamate ligands derived from EBDC have been utilized in advanced imaging techniques such as MRI and PET scans. These compounds can improve the visualization of tumors and other pathological conditions due to their preferential accumulation in affected tissues .

Case Study: Dithiocarbamate in Imaging

A study demonstrated that radio-labeled copper dithiocarbamate complexes provided better imaging results with reduced radiation exposure compared to traditional agents. This dual-modality imaging technique showcased enhanced diagnostic capabilities .

Industrial Applications

EBDC is also employed in various industrial applications, including:

- Vulcanization Accelerators : Used in rubber manufacturing to enhance the curing process.

- Froth Flotation Collectors : Employed in mineral processing to separate valuable minerals from ores.

- Antifouling Agents : Incorporated into coatings to prevent biofouling on marine vessels .

Table 2: Industrial Uses of EBDC

| Application Type | Description |

|---|---|

| Vulcanization | Accelerates the curing process in rubber production |

| Froth Flotation | Enhances mineral separation in ore processing |

| Antifouling Coatings | Prevents marine biofouling on ships |

Environmental Considerations

While EBDC is effective in its applications, it is classified as slightly hazardous (Class III) by the WHO due to potential environmental impacts. Its degradation products can include ethyleneurea and ethylenethiourea, which may pose risks to aquatic ecosystems .

Table 3: Environmental Impact Data

| Compound | Environmental Effect |

|---|---|

| Ethyleneurea | Potential toxic effects on aquatic life |

| Ethylenethiourea | Known to be persistent and bioaccumulative |

Wirkmechanismus

The mechanism of action of ethylenebisdithiocarbamic acid involves its ability to chelate metal ions, which is crucial for its fungicidal activity. By binding to essential metal ions in fungal cells, it disrupts critical enzymatic processes, leading to the death of the fungal cells .

Vergleich Mit ähnlichen Verbindungen

Key Properties and Uses

- Physical State : Solid at room temperature .

- Reactivity : Reacts vigorously with acids, peroxides, and acid halides, producing toxic gases (e.g., CS₂) .

- Applications: Primarily serves as a precursor for polymeric salts and esters used in fungicides and pesticides. Notable derivatives include manganese (Maneb), zinc (Zineb), and mixed-metal (Mancozeb) salts .

Comparison with Similar Compounds

Ethylenebisdithiocarbamic acid derivatives are compared below with structurally or functionally related dithiocarbamates and fungicides.

Ethylenebisdithiocarbamate Salts

Key Findings:

Stability :

- EBDC acid is the least stable, while its metal salts (e.g., Mancozeb) exhibit enhanced stability due to polymeric structures .

- Nabam’s water solubility limits its use to specific applications like seed treatments .

Efficacy :

- Mancozeb’s mixed Mn/Zn formulation provides broad-spectrum antifungal activity, making it a preferred agricultural fungicide .

- Zineb is less effective against certain pathogens compared to Mn-containing derivatives .

Toxicity: All EBDC derivatives decompose into ETU, a suspected carcinogen and thyroid disruptor . Maneb and Mancozeb pose additional risks due to manganese-induced neurotoxicity .

Comparison with Non-EBDC Dithiocarbamates

| Compound | CAS | Structure | Key Differences from EBDC Derivatives |

|---|---|---|---|

| Thiram | 137-26-8 | Tetramethylthiuram disulfide | No ethylene bridge; used as seed protectant |

| Ferbam | 14484-64-1 | Fe(III) dimethyldithiocarbamate | Contains Fe³⁺; lower environmental persistence |

Key Findings:

- Structural Differences : Thiram and Ferbam lack the ethylene bridge, reducing their propensity to form ETU .

- Toxicity : Thiram is less systemically toxic but can cause allergic dermatitis .

Regulatory and Environmental Considerations

- EPA Regulations : EBDC salts are classified as Toxicity Category II–III, requiring protective gear during handling .

- Environmental Impact : EBDC derivatives persist in soil for weeks but degrade into ETU, which is highly mobile in water .

- Alternatives: Non-dithiocarbamate fungicides (e.g., strobilurins) are increasingly adopted to mitigate ETU-related risks .

Biologische Aktivität

Ethylenebisdithiocarbamic acid (EBDC) is a compound widely used in agriculture as a fungicide and a key component in various dithiocarbamate pesticides. Its biological activity has been the subject of numerous studies, particularly concerning its mechanisms of toxicity, effects on cellular processes, and implications for human health and the environment. This article synthesizes research findings, case studies, and data tables that illustrate the biological activity of EBDC.

Chemical Structure and Properties

EBDC is a dithiocarbamate compound characterized by the formula . It is known for its ability to form complexes with metals, enhancing its efficacy as a fungicide. The compound can metabolize into ethylene thiourea (ETU), which has been implicated in various toxicological effects.

Oxidative Stress Induction

Research indicates that EBDC and its derivatives can induce oxidative stress in cells. A study demonstrated that low concentrations of EBDC pesticides, such as maneb and mancozeb, impair manganese and zinc homeostasis, leading to oxidative stress and caspase-dependent apoptosis in human hepatocytes . The mechanism involves:

- Intracellular Metal Imbalance : EBDC causes an overload of manganese while depleting zinc levels, disrupting essential metal ion homeostasis.

- Caspase Activation : The resultant oxidative stress triggers intrinsic apoptosis pathways involving caspases 3 and 9 .

Neuropathological Effects

EBDC has been associated with various neurological effects. A weight-of-evidence analysis highlighted that exposure to dithiocarbamate pesticides could lead to neuropathology, thyroid toxicity, and developmental toxicity in laboratory animals . The common mechanisms identified include:

- Cholinergic Toxicity : While EBDC does not strongly inhibit acetylcholinesterase, it may still affect cholinergic systems indirectly through oxidative stress pathways.

- Common Mechanism of Toxicity : Studies suggest that EBDC shares a common mechanism of action with other thiocarbamates, leading to cumulative neurotoxic effects .

Case Study 1: Human Hepatocyte Response

A detailed investigation into the effects of EBDC on human hepatocytes revealed significant apoptotic activity following exposure to mancozeb. The study quantified caspase activities after treatment, demonstrating a clear link between EBDC metabolism and cell death:

| Treatment Duration | Caspase 3 Activity (pmol/mg protein) | Caspase 9 Activity (pmol/mg protein) |

|---|---|---|

| 24 hours | 150 | 120 |

| 48 hours | 200 | 180 |

This data illustrates the progressive activation of apoptotic pathways in response to EBDC exposure .

Case Study 2: Environmental Impact Assessment

An environmental assessment evaluated the impact of EBDC on soil health and microbial communities. Findings indicated that prolonged exposure to EBDC resulted in significant shifts in microbial diversity, adversely affecting soil fertility:

- Microbial Diversity Index : Decreased by 30% in treated plots compared to controls.

- Soil Enzyme Activity : Key enzymes involved in nutrient cycling showed reduced activity by up to 50%.

These results underscore the ecological ramifications of EBDC use in agricultural practices.

Toxicological Profiles

The toxicological profile of EBDC reveals several critical concerns regarding human health:

- Carcinogenic Potential : Studies have raised concerns about the potential carcinogenic effects of ETU, a metabolite of EBDC. Long-term exposure has been linked to thyroid tumors in laboratory animals .

- Regulatory Status : Due to these concerns, regulatory agencies have scrutinized EBDC's use in agricultural settings, leading to calls for stricter guidelines on its application.

Analyse Chemischer Reaktionen

Base-Mediated Formation from Ethylene Diamine

The primary synthesis involves reacting ethylene diamine with carbon disulfide under alkaline conditions ( ):

Reaction steps:

-

Intermediate formation : Gradual addition of CS₂ to ethylene diamine in aqueous solution (10-15% concentration) at 40-50°C

-

Salt formation : Subsequent addition of NaOH (2:1 molar ratio to diamine) yields disodium ethylene bis-dithiocarbamate

| Parameter | Optimal Conditions | Resulting Product |

|---|---|---|

| Temperature | 40-50°C | 15-35% aqueous solution |

| CS₂:Molar Ratio | 2:1 (to diamine) | High-purity dithiocarbamate |

| Base | NaOH/LiOH/KOH/Ca(OH)₂ | Metal-specific salts |

Ammonium Salt Route for Metal Complexes

Patent data reveals an alternative pathway using weak bases ( ):

-

Ammonium ethylene-bis-dithiocarbamate formation via NH₄OH mediation

Yielding 83.5% Zn-EBDCA and comparable Mn-EBDCA yields with improved stability vs sodium salt derivatives .

Acid-Catalyzed Breakdown

EBDCA derivatives exhibit pH-dependent instability ( ):

Mechanism :

-

N-protonation of dithiocarbamate groups

-

C-N bond cleavage → CS₂ + ethylenediamine derivatives

| Condition | Rate Constant | Major Products |

|---|---|---|

| H₀ = -5 to pH 5 | 8.2×10⁶ s⁻¹ (intramolecular) | CS₂, ethylenethiourea derivatives |

| Aqueous solution | Accelerated by heat/moisture | Amines, sulfur compounds |

Methylation Reactions

Decomposition intermediates undergo methylation ( ):

textEBDCA + (CH₃)₂SO₄ → EBDC-dimethyl + H₂SO₄

Using dimethyl sulfate in acetonitrile yields stable methyl derivatives critical for analytical detection .

Heavy Metal Complexation

EBDCA forms stable complexes with transition metals essential for fungicidal activity:

| Metal Salt | Reaction Medium | Product Characteristics |

|---|---|---|

| ZnCl₂ (10% aqueous) | Room temperature | White precipitate, <1% S byproducts |

| MnCl₂ (10% aqueous) | Ethanol/water | 31% yield, improved stability |

Stability Considerations

Environmental Reaction Products

Field studies identify concerning metabolites:

textEBDCA → CS₂ + ethylenethiourea → 2-imidazoline → ethyleneurea

These products demonstrate:

This comprehensive analysis underscores EBDCA's complex reactivity profile, informing both agricultural applications and environmental risk assessments. The compound's dual role as a potent fungicide and ecological stressor necessitates careful management of synthesis byproducts and decomposition metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.